molecular formula C19H14O5 B5737251 methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate

methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate

Cat. No.: B5737251
M. Wt: 322.3 g/mol
InChI Key: IETPKEXMBHPSKS-UHFFFAOYSA-N
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Description

Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate is an organic compound characterized by its unique structure, which includes an indene moiety linked to a phenoxyacetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate typically involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetic acid with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • 4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate

Uniqueness

Methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indene moiety and phenoxyacetic acid ester linkage make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-23-17(20)11-24-16-9-5-2-6-12(16)10-15-18(21)13-7-3-4-8-14(13)19(15)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETPKEXMBHPSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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